N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide is an organic compound with the molecular formula C12H14N2O2 This compound is characterized by the presence of an imidazolidinone ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting ethylenediamine with an appropriate carbonyl compound under acidic conditions.
Attachment to Phenyl Group: The imidazolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety by reacting the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]methacrylamide: Similar structure with a methacrylamide group instead of a prop-2-enamide group.
N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]acrylamide: Contains an acrylamide group instead of a prop-2-enamide group.
Uniqueness
N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)15-9-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h2-6H,1,7-9H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPETNVFGDMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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